molecular formula C25H16Cl2N2S B15055696 2-(Benzylthio)-4-(2-chlorophenyl)-6-(4-chlorophenyl)nicotinonitrile

2-(Benzylthio)-4-(2-chlorophenyl)-6-(4-chlorophenyl)nicotinonitrile

Cat. No.: B15055696
M. Wt: 447.4 g/mol
InChI Key: PKXJLHGVXHKPKA-UHFFFAOYSA-N
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Description

2-(Benzylthio)-4-(2-chlorophenyl)-6-(4-chlorophenyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-4-(2-chlorophenyl)-6-(4-chlorophenyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl chloride with thiophenol to form 2-(benzylthio)benzyl chloride. This intermediate is then reacted with 2-chlorobenzaldehyde and 4-chlorobenzaldehyde in the presence of a base to form the desired nicotinonitrile compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-4-(2-chlorophenyl)-6-(4-chlorophenyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-(Benzylthio)-4-(2-chlorophenyl)-6-(4-chlorophenyl)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-4-(2-chlorophenyl)-6-(4-chlorophenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylthio)-4-(2-chlorophenyl)-6-(4-methylphenyl)nicotinonitrile
  • 2-(Benzylthio)-4-(2-chlorophenyl)-6-(4-fluorophenyl)nicotinonitrile

Uniqueness

2-(Benzylthio)-4-(2-chlorophenyl)-6-(4-chlorophenyl)nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H16Cl2N2S

Molecular Weight

447.4 g/mol

IUPAC Name

2-benzylsulfanyl-4-(2-chlorophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C25H16Cl2N2S/c26-19-12-10-18(11-13-19)24-14-21(20-8-4-5-9-23(20)27)22(15-28)25(29-24)30-16-17-6-2-1-3-7-17/h1-14H,16H2

InChI Key

PKXJLHGVXHKPKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl)C#N

Origin of Product

United States

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